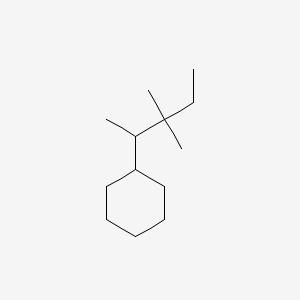
(1,2,2-Trimethylbutyl)cyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,2,2-Trimethylbutyl)cyclohexane is an organic compound with the molecular formula C₁₃H₂₆. It is a derivative of cyclohexane, where a (1,2,2-trimethylbutyl) group is attached to the cyclohexane ring. This compound is known for its unique structural properties and is used in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1,2,2-Trimethylbutyl)cyclohexane typically involves the alkylation of cyclohexane with a suitable alkylating agent. One common method is the Friedel-Crafts alkylation, where cyclohexane reacts with (1,2,2-trimethylbutyl) chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reactants and catalysts is crucial to achieve high yields and minimize by-products. The product is typically purified through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
(1,2,2-Trimethylbutyl)cyclohexane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid, leading to the formation of cyclohexanone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst like palladium or platinum, resulting in the formation of cyclohexane derivatives.
Substitution: Halogenation reactions can occur with halogens like chlorine or bromine, leading to the formation of halogenated cyclohexane derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium or platinum catalyst.
Substitution: Chlorine or bromine in the presence of light or a radical initiator.
Major Products Formed
Oxidation: Cyclohexanone derivatives.
Reduction: Cyclohexane derivatives.
Substitution: Halogenated cyclohexane derivatives.
Applications De Recherche Scientifique
(1,2,2-Trimethylbutyl)cyclohexane has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1,2,2-Trimethylbutyl)cyclohexane depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, its interactions with molecular targets such as enzymes or receptors can influence its activity and effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexane: A simple cyclic hydrocarbon with similar structural properties.
Methylcyclohexane: A derivative of cyclohexane with a methyl group attached.
Ethylcyclohexane: Another derivative with an ethyl group attached.
Uniqueness
(1,2,2-Trimethylbutyl)cyclohexane is unique due to the presence of the (1,2,2-trimethylbutyl) group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions in various chemical and biological systems.
Propriétés
Numéro CAS |
61142-21-0 |
|---|---|
Formule moléculaire |
C13H26 |
Poids moléculaire |
182.35 g/mol |
Nom IUPAC |
3,3-dimethylpentan-2-ylcyclohexane |
InChI |
InChI=1S/C13H26/c1-5-13(3,4)11(2)12-9-7-6-8-10-12/h11-12H,5-10H2,1-4H3 |
Clé InChI |
UAPPTCJSYQWNJS-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C)C(C)C1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




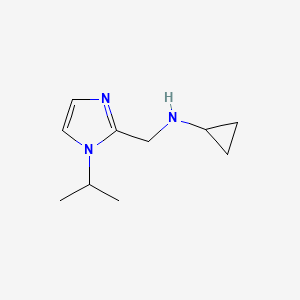
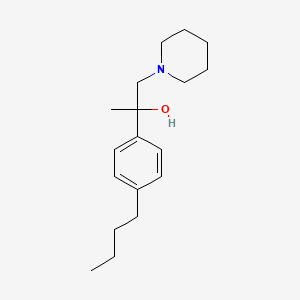
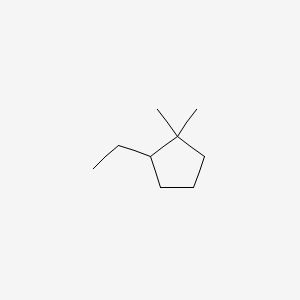
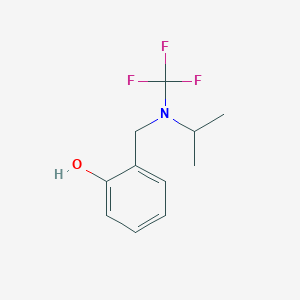
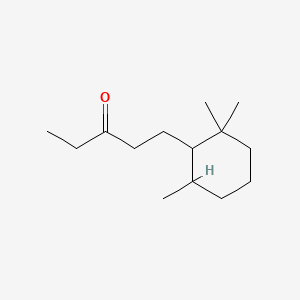

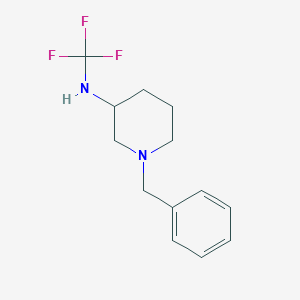
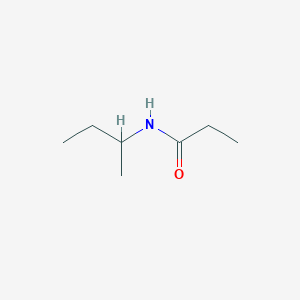
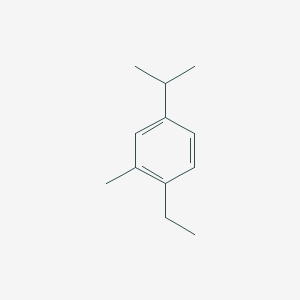
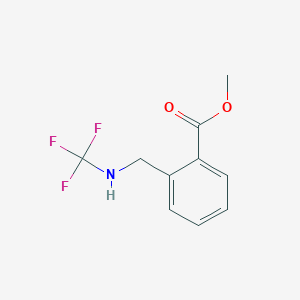

![4-Chloro-3-[[2-(2-methylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13953003.png)
